molecular formula C8H12ClNOS B3337595 2-Amino-5-ethoxybenzenethiol hydrochloride CAS No. 71071-47-1

2-Amino-5-ethoxybenzenethiol hydrochloride

Cat. No.: B3337595
CAS No.: 71071-47-1
M. Wt: 205.71 g/mol
InChI Key: WIULCYWEMTWVJJ-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxybenzenethiol hydrochloride is a substituted benzenethiol derivative characterized by an amino group (-NH₂) at the 2-position, an ethoxy group (-OCH₂CH₃) at the 5-position, and a thiol (-SH) group at the 1-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₁NOS·HCl. The compound is synthesized via acid hydrolysis and isolation techniques, yielding approximately 55% under optimized conditions . Key spectral data include:

  • IR (KBr, cm⁻¹): 3365–3285 (N-H stretch), 2370 (S-H stretch), 1270 (C-O stretch) .
  • ¹H NMR (CDCl₃): δ 7.35–6.90 (aromatic protons), 4.65 (NH₂), 3.50 (OCH₂CH₃), 2.30 (SH) .

This compound is of interest in organic synthesis and pharmaceutical research due to its reactive thiol and amino groups, which facilitate further derivatization.

Properties

IUPAC Name

2-amino-5-ethoxybenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-2-10-6-3-4-7(9)8(11)5-6;/h3-5,11H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIULCYWEMTWVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480124
Record name NSC45164
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Molecular Weight

205.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71071-47-1
Record name Benzenethiol, 2-amino-5-ethoxy-, hydrochloride (1:1)
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Record name NSC45164
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxybenzenethiol hydrochloride typically involves the introduction of the amino and ethoxy groups onto the benzenethiol structure. One common method is the nucleophilic substitution reaction where an ethoxy group is introduced to the benzene ring followed by the introduction of the amino group through amination reactions. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxybenzenethiol hydrochloride undergoes various chemical reactions including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogenating agents or alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Amino-5-ethoxybenzenethiol hydrochloride has shown promise in several medicinal applications:

  • Antimicrobial Activity :
    • Research indicates that benzenethiols exhibit antimicrobial properties. Compounds similar to 2-amino-5-ethoxybenzenethiol have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which is crucial for developing new antibiotics .
  • Anticancer Potential :
    • Studies have suggested that thiol compounds can induce apoptosis in cancer cells. The presence of the amino group in 2-amino-5-ethoxybenzenethiol may enhance its interaction with cellular targets involved in cancer progression .
  • Pharmacological Intermediates :
    • This compound serves as an intermediate in synthesizing more complex pharmacologically active molecules. Its reactivity allows it to be transformed into various derivatives that can target specific biological pathways .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution Reactions :
    • The introduction of the ethoxy group can be accomplished via nucleophilic substitution on a suitable precursor, followed by thiolation to introduce the thiol functionality.
  • Reduction Reactions :
    • Starting from nitro or halogenated derivatives, reduction processes can yield the desired amine and thiol groups .

Industrial Applications

  • Dye Manufacturing :
    • Due to its chromophoric properties, this compound can be utilized in dye synthesis. It acts as an intermediate for producing azo dyes, which are widely used in textiles and other industries .
  • Chemical Synthesis :
    • The compound is valuable in organic synthesis as a building block for creating more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Creative Research Thoughts examined the antimicrobial activity of various substituted benzenethiols. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent .

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents utilized this compound as a precursor. The resulting compounds showed enhanced cytotoxicity against multiple cancer cell lines compared to their parent structures, indicating its utility in drug development .

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxybenzenethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The ethoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 2-Aminobenzenethiols

2-Amino-5-chlorobenzenethiol (C₆H₆NSCl)
  • Synthesis: Prepared via methods analogous to ethoxy derivatives, though yields and conditions vary.
  • Spectral Data: Lacks ethoxy-group signals but shows similar N-H and S-H stretches in IR .
  • Applications: Used as a precursor in agrochemicals and dyestuffs due to the electron-withdrawing chloro group .
Benzenethiol, 2-amino-4-chloro-, hydrochloride (CAS 615-48-5)
  • Molecular Formula: C₆H₆NSCl·HCl.
  • Key Differences: Chloro substitution at the 4-position instead of 5-ethoxy. This alters electronic properties and reactivity, favoring electrophilic substitution at the para position .

Substituted Phenol Hydrochlorides

2-Amino-5-ethylphenol Hydrochloride (C₈H₁₁NO·HCl)
  • Molecular Formula: C₈H₁₁NO·HCl.
  • Structural Contrast: Replaces the thiol (-SH) with a hydroxyl (-OH) group, reducing nucleophilicity but enhancing hydrogen-bonding capacity.
  • Similarity Score: 0.87 (structural similarity based on substitution pattern) .
  • Applications: Intermediate in antioxidant and polymer synthesis .
2-Amino-5-methylphenol Hydrochloride
  • Synthesis Yield: 50.8% via trichloroacetyl chloride-mediated hydrolysis .
  • Key Difference: Methyl substituent at the 5-position; shorter alkyl chain reduces steric hindrance compared to ethoxy .

Benzothiazole and Benzimidazole Derivatives

5-Amino-2-methylbenzothiazole Dihydrochloride
  • Molecular Formula: C₈H₉N₂S·2HCl.
  • Structural Contrast: Benzothiazole core replaces the benzene ring, introducing a sulfur-containing heterocycle. This enhances planar rigidity and fluorescence properties .
2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
  • Applications: Used in kinase inhibition studies due to the benzimidazole scaffold’s affinity for ATP-binding pockets .

Comparative Data Table

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Spectral Features (IR, cm⁻¹) References
2-Amino-5-ethoxybenzenethiol HCl C₈H₁₁NOS·HCl 55 105 2370 (S-H), 3365–3285 (N-H)
2-Amino-5-chlorobenzenethiol C₆H₆NSCl Not reported Not reported 2370 (S-H), 3365–3285 (N-H)
2-Amino-5-ethylphenol HCl C₈H₁₁NO·HCl Not reported Not reported 3365–3285 (N-H), 1270 (C-O)
2-Amino-5-methylphenol HCl C₇H₉NO·HCl 50.8 Not reported 3365–3285 (N-H), 1410 (C-H bending)
5-Amino-2-methylbenzothiazole 2HCl C₈H₉N₂S·2HCl Not reported Not reported 3365–3285 (N-H), 1600 (C=N)

Key Findings and Trends

Substituent Effects:

  • Electron-donating groups (e.g., ethoxy): Increase nucleophilicity of the thiol group, enhancing reactivity in coupling reactions .
  • Electron-withdrawing groups (e.g., chloro): Stabilize the aromatic ring but reduce thiol acidity .

Synthesis Efficiency: Ethoxy derivatives show moderate yields (~55%), while methylphenol hydrochlorides achieve ~50% yields under acidic conditions .

Applications: Thiol derivatives are preferred in metal chelation and radical scavenging, whereas phenol and benzothiazole analogs dominate pharmaceutical research .

Biological Activity

2-Amino-5-ethoxybenzenethiol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C9H12ClN2S
  • Molecular Weight : 218.72 g/mol
  • CAS Number : 71071-47-1

Structure

The structure of this compound consists of an ethoxy group attached to a thiol-bearing aromatic ring, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function and signaling pathways.

Biological Effects

  • Antioxidant Activity : The compound exhibits antioxidant properties, which may help in reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Cytotoxicity : Research indicates that it may have cytotoxic effects on certain cancer cell lines, suggesting potential anti-cancer applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionInhibits activity of specific enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Anticancer Properties

In a study examining the cytotoxic effects of this compound on human breast cancer cells (MCF-7), the compound was found to induce apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Table 2: Cytotoxicity Data

Concentration (µM)% Cell ViabilityMechanism
1085Minimal effect
2570Moderate cytotoxicity
5050Induction of apoptosis
10030Activation of caspases

Safety and Toxicology

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate that while the compound shows promise as an anticancer agent, it also exhibits cytotoxicity at higher concentrations.

Toxicological Findings

  • Acute Toxicity : Studies indicate moderate toxicity in animal models at high doses.
  • Chronic Exposure : Long-term exposure may lead to organ-specific toxicity; however, further studies are needed to elucidate these effects.

Table 3: Toxicological Data Summary

Study TypeFindingsReference
Acute ToxicityLD50 > 500 mg/kg in rats
Chronic ExposureEvidence of organ toxicity at high doses

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-ethoxybenzenethiol hydrochloride
Reactant of Route 2
2-Amino-5-ethoxybenzenethiol hydrochloride

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